molecular formula C9H14N4 B15277317 3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine

Cat. No.: B15277317
M. Wt: 178.23 g/mol
InChI Key: VLFMMLFCFVFZFF-UHFFFAOYSA-N
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Description

3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine typically involves the formation of the imidazole and pyrazole rings followed by their fusion. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole or pyrazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine apart is its specific combination of imidazole and pyrazole rings, which provides a unique interaction profile with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

3-(6-methylimidazo[1,2-b]pyrazol-1-yl)propan-1-amine

InChI

InChI=1S/C9H14N4/c1-8-7-9-12(4-2-3-10)5-6-13(9)11-8/h5-7H,2-4,10H2,1H3

InChI Key

VLFMMLFCFVFZFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCCN

Origin of Product

United States

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